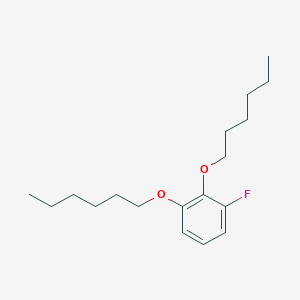![molecular formula C5H9ClMgO2 B12556852 Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- CAS No. 148318-99-4](/img/structure/B12556852.png)
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is a chemical compound known for its utility in various organic synthesis reactions. It is often used as a Grignard reagent, which is a class of organomagnesium compounds widely employed in the formation of carbon-carbon bonds. This compound is particularly valuable in the synthesis of complex molecules due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- can be synthesized through the reaction of magnesium with chloro[2-(1,3-dioxolan-2-yl)ethyl] bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the reaction with moisture or oxygen. The general reaction scheme is as follows:
Mg+ClCH2CH2OCH2CH2O→MgClCH2CH2OCH2CH2O
Industrial Production Methods
In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic compounds.
Reduction Reactions: Acts as a reducing agent in certain conditions.
Common Reagents and Conditions
Electrophiles: Aldehydes, ketones, and esters.
Solvents: Anhydrous THF, diethyl ether.
Conditions: Inert atmosphere (e.g., nitrogen or argon), low temperatures to control reactivity.
Major Products
The major products formed from these reactions are typically alcohols, resulting from the addition of the Grignard reagent to carbonyl compounds. For example:
RCHO+MgClCH2CH2OCH2CH2O→RCH(OH)CH2CH2OCH2CH2O
Wissenschaftliche Forschungsanwendungen
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is used in various scientific research applications, including:
Organic Synthesis: As a Grignard reagent, it is crucial in forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Used in the synthesis of intermediates for drug development.
Material Science: Involved in the preparation of polymers and other advanced materials.
Radiolabeled Compounds: Utilized in the synthesis of radiolabeled compounds for imaging and diagnostic purposes.
Wirkmechanismus
The mechanism of action for magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This reaction forms a new carbon-carbon bond, which is the basis for its use in organic synthesis. The molecular targets are typically carbonyl groups in aldehydes, ketones, and esters, leading to the formation of alcohols.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Magnesium, bromo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, iodo[2-(1,3-dioxolan-2-yl)ethyl]-
- Magnesium, chloro[2-(1,3-dioxolan-2-yl)methyl]-
Uniqueness
Magnesium, chloro[2-(1,3-dioxolan-2-yl)ethyl]- is unique due to its specific reactivity profile and stability. Compared to its bromide and iodide counterparts, the chloride variant offers a balance between reactivity and ease of handling. Its structure, featuring the 1,3-dioxolane ring, provides additional stability and specificity in reactions, making it a preferred choice in certain synthetic applications .
Eigenschaften
CAS-Nummer |
148318-99-4 |
|---|---|
Molekularformel |
C5H9ClMgO2 |
Molekulargewicht |
160.88 g/mol |
IUPAC-Name |
magnesium;2-ethyl-1,3-dioxolane;chloride |
InChI |
InChI=1S/C5H9O2.ClH.Mg/c1-2-5-6-3-4-7-5;;/h5H,1-4H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
WLZWOTCGHRLPCD-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CC1OCCO1.[Mg+2].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [(tetrahydro-2H-pyran-2-yl)oxy]-, 1,1-dimethylethyl ester](/img/structure/B12556769.png)
![Benzenesulfonamide, N-[2-[(3-hydroxypropyl)amino]ethyl]-2-nitro-](/img/structure/B12556775.png)
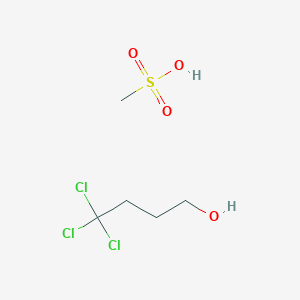
![[1,1'-Biphenyl]-2-carboxaldehyde, 6-methoxy-](/img/structure/B12556791.png)
![N,N-Diethyl-4-[(4-nitrophenyl)(diphenyl)methyl]aniline](/img/structure/B12556795.png)
![tert-Butyl[2-fluoro-3-(2-phenylethyl)oxiran-2-yl]dimethylsilane](/img/structure/B12556799.png)
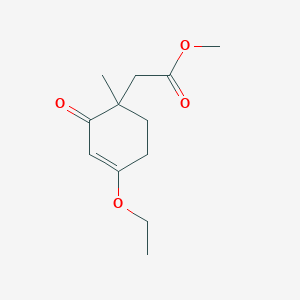
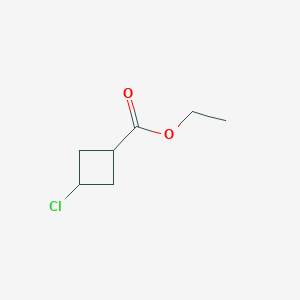

![2-[(1R)-1,3-Diphenylprop-2-en-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12556817.png)

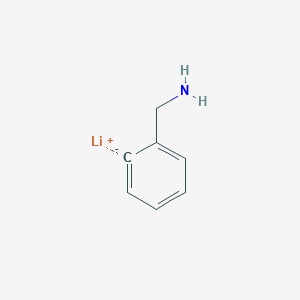
![2,7-Bis[1-(2-butoxyethoxy)ethenyl]naphthalene](/img/structure/B12556840.png)
